molecular formula C9H16O3 B13139627 Allyl 6-hydroxyhexanoate CAS No. 73077-91-5

Allyl 6-hydroxyhexanoate

Cat. No.: B13139627
CAS No.: 73077-91-5
M. Wt: 172.22 g/mol
InChI Key: UXXFJYILXSQZPV-UHFFFAOYSA-N
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Description

Allyl 6-hydroxyhexanoate: is an organic compound with the molecular formula C9H16O3. It is also known as 6-Hydroxyhexanoic acid 2-propenyl ester. This compound is characterized by the presence of an allyl group attached to a 6-hydroxyhexanoate moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl 6-hydroxyhexanoate can be synthesized through esterification reactions. One common method involves the reaction of 6-hydroxyhexanoic acid with allyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Allyl 6-hydroxyhexanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 6-oxohexanoic acid or 6-hydroxyhexanoic acid.

    Reduction: Formation of 6-hydroxyhexanol.

    Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

Chemistry: Allyl 6-hydroxyhexanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of polymers and other complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial or anti-inflammatory properties, making it a candidate for pharmaceutical applications.

Medicine: The compound’s potential therapeutic effects are explored in drug development. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry.

Industry: this compound is used in the production of fragrances and flavorings. Its unique chemical structure imparts desirable sensory properties to various consumer products.

Mechanism of Action

The mechanism of action of allyl 6-hydroxyhexanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting key metabolic enzymes.

Comparison with Similar Compounds

    6-Hydroxyhexanoic acid: Shares the hydroxyhexanoate moiety but lacks the allyl group.

    Allyl alcohol: Contains the allyl group but lacks the hydroxyhexanoate moiety.

    Hexanoic acid: A simpler carboxylic acid without the hydroxy or allyl groups.

Uniqueness: Allyl 6-hydroxyhexanoate is unique due to the combination of the allyl and hydroxyhexanoate groups. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler counterparts.

Properties

CAS No.

73077-91-5

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

prop-2-enyl 6-hydroxyhexanoate

InChI

InChI=1S/C9H16O3/c1-2-8-12-9(11)6-4-3-5-7-10/h2,10H,1,3-8H2

InChI Key

UXXFJYILXSQZPV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CCCCCO

Origin of Product

United States

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